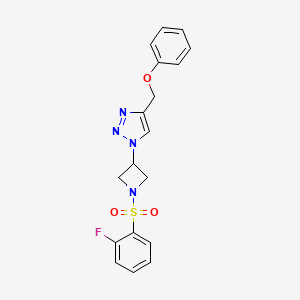

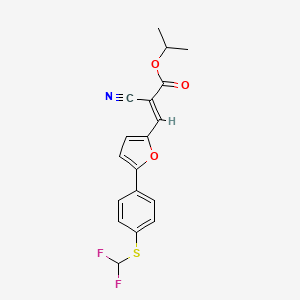

![molecular formula C9H16N2O2 B2385822 9-Oxa-1-azaspiro[4.5]decane-1-carboxamide CAS No. 2408964-53-2](/img/structure/B2385822.png)

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide, also known as ASD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of spirocyclic compounds and has a unique structure that makes it a valuable tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Antitumor Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

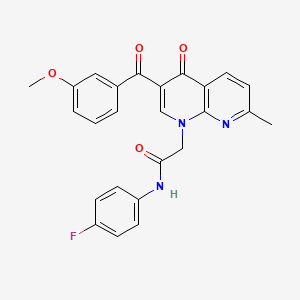

A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized for their potential antitumor activity . These compounds were designed based on benzenesulfonylazaspirodienone (HL-X9), a compound identified in previous work .

Methods of Application or Experimental Procedures

The compounds were synthesized through a key step of metal-catalyzed cascade cyclization . The introduction of triazole-bridged acetyl-protected mannose further improved the antiproliferative potency of some derivatives .

Results or Outcomes

Preliminary antiproliferative tests showed that the anticancer activities of acetyl-protected mannose-linked sulfonylazaspirodienone derivatives have been greatly improved . Among them, one derivative (7j) was the most potent, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM for A549, MDA-MB-231, and HeLa cell lines, respectively .

Synthesis of Novel Derivatives

Specific Scientific Field

This application is also in the field of Medicinal Chemistry .

Summary of the Application

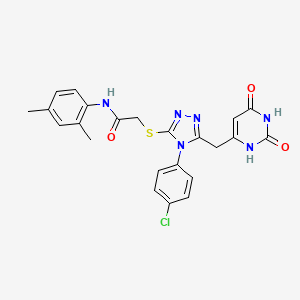

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized .

Methods of Application or Experimental Procedures

These compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps . The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones .

Results or Outcomes

Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines . Among them, compounds 11b and 11h were the most potent against A549 cell line with 0.18 and 0.19 µM of IC50, respectively .

Synthesis of New Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A new synthesis method for 8-oxa-2-azaspiro[4.5]decane has been developed . This compound is promising for the production of important biologically active compounds .

Methods of Application or Experimental Procedures

The synthesis of 8-oxa-2-azaspiro[4.5]decane was achieved from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Results or Outcomes

The synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Synthesis of Thioglycosides

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

The synthesis of thioglycosides was carried out for two of the synthesized derivatives .

Methods of Application or Experimental Procedures

The deportation (deacetylation) reaction was carried out for two of the synthesized thioglycosides .

Results or Outcomes

The synthesized thioglycosides have the glucopyranosyl moiety (six carbon sugar part) and the xylopyranosyl unit (five carbon glycosyl) .

Production of Biologically Active Compounds

Summary of the Application

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .

Results or Outcomes

Synthesis of Spiro Compounds

Summary of the Application

1-Oxa-4-azaspiro[4.5]decane is used in the synthesis of spiro compounds . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom .

Methods of Application or Experimental Procedures

The synthesis of 1-Oxa-4-azaspiro[4.5]decane is achieved from commercially available reagents .

Results or Outcomes

The synthesized spiro compounds have shown biological activity . They are used in the synthesis of biologically active compounds and are found within natural compounds .

Propiedades

IUPAC Name |

9-oxa-1-azaspiro[4.5]decane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c10-8(12)11-5-1-3-9(11)4-2-6-13-7-9/h1-7H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSHNWYFCHSZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCOC2)N(C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)

![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)